molecular formula C33H36N2O5 B4330290 ethyl 1-benzyl-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate

ethyl 1-benzyl-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate

Cat. No.: B4330290
M. Wt: 540.6 g/mol
InChI Key: WDDMBQYQJYJZCL-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines multiple functional groups, enabling diverse chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize ethyl 1-benzyl-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate, a multi-step synthesis is required. The process typically starts with the preparation of the indole core, followed by functionalization at different positions to introduce the benzyl, hydroxy, and ester groups. Each step demands precise reaction conditions, such as specific solvents, temperatures, and catalysts, to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis while ensuring consistent quality and safety standards. This process might include optimization of reaction conditions, use of automated reactors, and implementation of purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-benzyl-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate can undergo various types of chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.

  • Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions: Reagents commonly used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., alkyl halides). Reaction conditions such as temperature, solvent choice, and pH can significantly influence the reaction outcomes.

Major Products Formed: Depending on the specific reaction, major products can include oxidized derivatives, reduced forms, or substituted compounds. Each product retains the core structure of the original compound but exhibits distinct chemical properties.

Scientific Research Applications

Chemistry: This compound serves as a valuable intermediate in organic synthesis, allowing the construction of more complex molecules with potential pharmaceutical applications.

Biology: In biological research, ethyl 1-benzyl-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate can be used to study enzyme interactions, protein binding, and cellular signaling pathways.

Medicine: Potential medical applications include its use as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes involved in diseases such as cancer or neurological disorders.

Industry: In industrial settings, this compound might be utilized in the development of advanced materials, catalysts, or specialty chemicals.

Mechanism of Action

Mechanism of Effect: Ethyl 1-benzyl-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired biological or chemical outcomes.

Molecular Targets and Pathways: The compound can interact with a range of molecular targets, including G-protein coupled receptors, ion channels, and enzymes involved in metabolic pathways. By binding to these targets, it can alter cellular functions and signal transduction processes.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Compared to other similar compounds, ethyl 1-benzyl-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate stands out due to its unique combination of functional groups and structural complexity. This uniqueness enhances its versatility in various chemical reactions and biological interactions.

List of Similar Compounds: Some similar compounds include:

  • Ethyl 1-benzyl-2-{[4-(methoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate

  • Ethyl 1-benzyl-2-{[4-(ethoxycarbonyl)-4-methylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate

  • Ethyl 1-benzyl-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-6-hydroxy-1H-indole-3-carboxylate

Properties

IUPAC Name

ethyl 1-benzyl-2-[(4-ethoxycarbonyl-4-phenylpiperidin-1-yl)methyl]-5-hydroxyindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N2O5/c1-3-39-31(37)30-27-21-26(36)15-16-28(27)35(22-24-11-7-5-8-12-24)29(30)23-34-19-17-33(18-20-34,32(38)40-4-2)25-13-9-6-10-14-25/h5-16,21,36H,3-4,17-20,22-23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDMBQYQJYJZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CC3=CC=CC=C3)CN4CCC(CC4)(C5=CC=CC=C5)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1-benzyl-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate
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ethyl 1-benzyl-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate
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ethyl 1-benzyl-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate
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ethyl 1-benzyl-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate
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ethyl 1-benzyl-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate
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ethyl 1-benzyl-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate

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